molecular formula C19H26O3 B045059 Testololactone CAS No. 4416-57-3

Testololactone

Cat. No. B045059
CAS RN: 4416-57-3
M. Wt: 302.4 g/mol
InChI Key: CNIXJDVUMXTEKX-DZBHQSCQSA-N
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Description

Synthesis Analysis

The synthesis of testololactone and its derivatives often involves microbiological processes or hemisynthesis from phytosterols. For example, microbiological synthesis has been developed based on the bioconversion of dehydroepiandrosterone (DHEA) by specific fungi, leading to the production of stereoisomeric 7(α/β)-hydroxytestololactones, which are then modified by actinobacteria to obtain testololactone derivatives with potential as aromatase inhibitors (Lobastova, Khomutov, Shutov, & Donova, 2019). Hemisynthesis from phytosterols has also been reported, showcasing an efficient pathway to these compounds (Lone et al., 2018).

Molecular Structure Analysis

The molecular structure of testololactone has been elucidated through various spectroscopic techniques, including mass spectrometry and NMR spectroscopy. These studies confirm the lactone structure of testololactone and its hydroxylated derivatives, providing a basis for further chemical and biological analysis (Lobastova et al., 2019).

Chemical Reactions and Properties

Testololactone and its derivatives undergo various chemical reactions, including Baeyer-Villiger oxidation and Beckmann rearrangement, which are instrumental in their synthesis and modification. These reactions contribute to the versatility of testololactone as a scaffold for the development of aromatase inhibitors and other therapeutic agents (Lone et al., 2018).

Physical Properties Analysis

The physical properties of testololactone, such as melting point and solubility, are crucial for its application in synthesis and pharmaceutical formulation. While specific data on these properties are less commonly reported, they are essential for understanding the behavior of testololactone in various environments and for optimizing its synthesis and use.

Chemical Properties Analysis

Testololactone exhibits several unique chemical properties, including its role as an aromatase inhibitor. Molecular docking studies have shown that testololactone and its derivatives bind to the aromatase enzyme, inhibiting the conversion of androgens to estrogens, which is of particular interest in the treatment of estrogen-dependent cancers (Lone et al., 2018).

Scientific Research Applications

  • Breast Cancer Treatment : Testololactone is noted for its antitumor properties, particularly in the treatment of breast cancer. It reduces the conversion ratio of androstenedione to estrone, which may explain its efficacy in this area (Barone et al., 1979)(Barone, 1979). Further, it's effective for palliative primary treatment of women with advanced breast cancer without significant hormonal side effects (Volk et al., 1974)(Volk, 1974).

  • Endocrine Effects : It affects the endocrine system by enhancing the hypertensinogenic action of 19-OH-A-dione, increasing plasma concentrations of certain hormones (Sekihara et al., 1987)(Sekihara, 1987). Also, it increases androstenedione and estradiol levels while decreasing estrone (Judd et al., 1982)(Judd, 1982).

  • Biochemical Research : Testololactone is used to study cell biology as it antagonizes concanavalin A capping, causing cells to become less spread and round completely (Storrie, 1975)(Storrie, 1975). It's also involved in studying the uptake of amino acids in transformed and non-transformed cells (Adelberg et al., 1980)(Adelberg, 1980).

  • Metabolic Studies : Testololactone impacts cholesterol and phospholipid levels without causing protein anabolic or androgenic effects (Howard & Furman, 1962)(Howard, 1962).

  • Microbial Synthesis : It's used in studies focusing on the biotransformation of steroidal compounds by various fungi and microbes, highlighting its potential for large-scale production (Javid et al., 2018; Yang et al., 2014)(Javid, 2018)(Yang, 2014).

Safety And Hazards

The most common side effects of testololactone include abnormal skin sensations, aches of the legs and arms, general body discomfort, hair loss, loss of appetite, nausea, redness of the tongue, and vomiting . Rare but serious side effects include allergic reactions and new breast lumps .

Future Directions

The newest findings regarding testololactone indicate its positive effect on the process of reverse transformation of cancer cells into healthy ones . Despite its withdrawal from the market, for many years testololactone was a drug that improved the quality of life of patients facing one of the most serious diseases today .

properties

IUPAC Name

(4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h11,14-16H,3-10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIXJDVUMXTEKX-DZBHQSCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC(=O)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Testololactone

CAS RN

4416-57-3
Record name Testololactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4416-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Testololactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004416573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TESTOLOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RQL9VE1NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
898
Citations
RL Prairie, P Talalay - Biochemistry, 1963 - ACS Publications
The conversion of testosterone to testololactone has been studied in soluble and partially purified enzyme systems derived from Penicillium lilacinum. This transformation is carried out …
Number of citations: 126 pubs.acs.org
SH Lone, KA Bhat - Steroids, 2015 - Elsevier
Using β-sitosterol and stigmasterol as precursor materials, a concise and efficient hemisynthesis of aromatase inhibitors: testololactone and testolactone was accomplished in a well-…
Number of citations: 14 www.sciencedirect.com
MA Faramarzi, MT Yazdi, M Amini, FA Mohseni… - World Journal of …, 2004 - Springer
Two metabolites were obtained by microbial transformation of androstendione in the culture of Aspergillus terreus PTCC 5283, a fungus isolated from soil. Their structures were …
Number of citations: 20 link.springer.com
LJ Lerner, A Bianchi, A Borman - Cancer, 1960 - Wiley Online Library
… The biosynthesis of A'-testololactone by Fried, Thoma, and Klingsberg4 provided a hormonally … The present report is concerned with the biological properties of A'-testololactone in the …
B Yang, Y Wang, X Chen, J Feng, Q Wu, D Zhu, Y Ma - Tetrahedron, 2014 - Elsevier
… testololactone were detected, and the acid was converted to the lactone when pH was adjusted to 1, leading to isolation of testololactone … for the synthesis of testololactone. The results …
Number of citations: 20 www.sciencedirect.com
HL Judd, RM Barone, LR Laufer, JC Gambone… - Cancer research, 1982 - AACR
… of testololactone. Androstenedione levels were increased with all doses of testololactone … Studies to determine the reason for the increase of estradiol with testololactone suggested …
Number of citations: 19 aacrjournals.org
MP Savic, IZ Kuzminac, AR Nikolic - Drugs and Drug Candidates, 2023 - mdpi.com
… From the structures of these two compounds presented in Figure 1, it can be observed that the correct synonym for testolactone is Δ 1 -testololactone or 1-dehydrotestololactone. The …
Number of citations: 0 www.mdpi.com
G Cocconi - Breast cancer research and treatment, 1994 - Springer
… Aminoglutethimide and testololactone may be considered the … Curiously, testololactone was earlier and more widely used … Paradoxically, the clinical use of testololactone has become …
Number of citations: 98 link.springer.com
RM Budnick, TL Dao - Steroids, 1980 - Elsevier
The inhibition of aromatase enzyme in human breast tumors by Δ 1 testololactone, testololactone, 6α-bromoandrostenedione, and 6β-bromoandrostenedione was investigated. Estrone …
Number of citations: 18 www.sciencedirect.com
TL Dao - Cancer Research, 1982 - AACR
… breast tumors by Δ 1 -testololactone, testololactone, and 6α- and … of 0.2 mm Δ 1 -testololactone and testololactone. 6α- and 6β-… such as gD 1 -testololactone in the treatment of breast …
Number of citations: 18 aacrjournals.org

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